Differential BACE1 Docking Scores: Shionoside C vs. Jangomolide, Vibsanin W, and Control Compound
In a large-scale in silico screen of the Traditional Chinese Medicine database against BACE1 (β-secretase), Shionoside C achieved docking scores of -PLP1 = 71.67, -PLP2 = 69.36, and -PMF = 193.84 [1]. These values place it among the top-ten candidates. Compared to jangomolide (-PLP1 = 72.27, -PLP2 = 67.01, -PMF = 187.36), Shionoside C shows superior -PLP2 (+3.5%) and -PMF (+3.5%) while being nearly equivalent on -PLP1. Against vibsanin W (-PLP1 = 77.98, -PLP2 = 76.62, -PMF = 184.31), Shionoside C exhibits higher shape complementarity (-PMF +5.2%) although lower polar interactions. Versus the reference control 1M7 (-PLP1 = 70.70, -PLP2 = 52.10, -PMF = 119.39), Shionoside C demonstrates a 33% improvement in -PLP2 and a 62% improvement in -PMF, indicating markedly better overall binding pose compatibility within the BACE1 active site [1].
| Evidence Dimension | BACE1 molecular docking scores (PLP1, PLP2, PMF scoring functions) |
|---|---|
| Target Compound Data | Shionoside C: -PLP1 = 71.67; -PLP2 = 69.36; -PMF = 193.84 |
| Comparator Or Baseline | Jangomolide: -PLP1 = 72.27; -PLP2 = 67.01; -PMF = 187.36. Vibsanin W: -PLP1 = 77.98; -PLP2 = 76.62; -PMF = 184.31. Control 1M7: -PLP1 = 70.70; -PLP2 = 52.10; -PMF = 119.39. |
| Quantified Difference | Shionoside C -PMF exceeds Jangomolide by +6.48 (3.5%); exceeds Vibsanin W by +9.53 (5.2%); exceeds Control 1M7 by +74.45 (62.4%). |
| Conditions | In silico virtual screening using the world's largest TCM database; docking performed with PLP1, PLP2, and PMF scoring functions; BACE1 crystal structure as receptor. |
Why This Matters
For Alzheimer's disease research programs, Shionoside C offers a BACE1 docking profile that is quantitatively distinguishable from co-screened natural products, with a unique balance of polar and shape-complementarity scores suggesting a distinct binding mode worthy of follow-up in enzymatic assays.
- [1] Huang HJ, Lee CC, Chen CY. In Silico Design of BACE1 Inhibitor for Alzheimer's Disease by Traditional Chinese Medicine. BioMed Research International. 2014;2014:741703. Table 1: Top ten candidates and control. doi:10.1155/2014/741703. View Source
